An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-2-methyl-2-butene
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-2-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Chloro-2-methyl-2-butene, an important allylic chloride intermediate in organic synthesis. The document delves into its molecular structure, spectroscopic profile, chemical reactivity, and stability considerations, offering field-proven insights and detailed experimental considerations for its synthesis, handling, and use. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of this versatile reagent and promoting its safe and effective application.
Introduction: The Significance of an Allylic Chloride
1-Chloro-2-methyl-2-butene, a halogenated alkene, holds a significant position in the toolbox of synthetic organic chemists. Its utility stems from the presence of a reactive allylic chloride moiety, which allows for a diverse range of nucleophilic substitution and coupling reactions. The substitution pattern on the butene backbone, featuring a methyl group at the 2-position, introduces steric and electronic factors that influence its reactivity and stability compared to simpler allylic chlorides. A thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a detailed exploration of the chemical behavior of 1-Chloro-2-methyl-2-butene, encompassing its isomeric forms, spectroscopic characterization, reactivity profile, and stability under various conditions.
Molecular Structure and Isomerism
1-Chloro-2-methyl-2-butene exists as two geometric isomers: (E)-1-chloro-2-methyl-2-butene and (Z)-1-chloro-2-methyl-2-butene. The stereochemistry of the double bond significantly influences the molecule's physical properties and, to a lesser extent, its reactivity.
| Isomer | Structure | IUPAC Name | CAS Number |
| (E)-isomer | C/C=C(\C)/CCl | (2E)-1-chloro-2-methylbut-2-ene | 13417-43-1[1][2] |
| (Z)-isomer | C\C=C(/C)\CCl | (2Z)-1-chloro-2-methylbut-2-ene | 23009-74-7[3][4][5][6] |
The (E)-isomer, with the larger chloro-methyl and ethyl groups on opposite sides of the double bond, is generally the more thermodynamically stable of the two due to reduced steric strain.
Spectroscopic Profile: Elucidating the Structure
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-Chloro-2-methyl-2-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, fully assigned experimental NMR spectra for both isomers are limited, predicted data based on established chemical shift increments and coupling constant trends for similar allylic systems provide a strong basis for structural confirmation.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Assignment | (E)-1-Chloro-2-methyl-2-butene | (Z)-1-Chloro-2-methyl-2-butene |
| H1 (-CH₂Cl) | ~4.1 ppm (s) | ~4.2 ppm (s) |
| H3 (=CH-) | ~5.6 ppm (q, J ≈ 7 Hz) | ~5.5 ppm (q, J ≈ 7 Hz) |
| C2-CH₃ | ~1.7 ppm (s) | ~1.8 ppm (s) |
| H4 (-CH₃) | ~1.7 ppm (d, J ≈ 7 Hz) | ~1.7 ppm (d, J ≈ 7 Hz) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Assignment | (E)-1-Chloro-2-methyl-2-butene | (Z)-1-Chloro-2-methyl-2-butene |
| C1 (-CH₂Cl) | ~48 ppm | ~42 ppm |
| C2 (=C(CH₃)-) | ~135 ppm | ~134 ppm |
| C3 (=CH-) | ~120 ppm | ~121 ppm |
| C4 (-CH₃) | ~14 ppm | ~14 ppm |
| C2-CH₃ | ~16 ppm | ~23 ppm |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-Chloro-2-methyl-2-butene is characterized by the presence of isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key Fragmentation Pathways:
-
Molecular Ion Peak ([M]⁺): Expected at m/z 104 and 106. This peak may be weak due to the lability of the C-Cl bond.
-
Loss of Chlorine Radical ([M-Cl]⁺): A prominent peak at m/z 69, corresponding to the resonance-stabilized 2-methyl-2-butenyl cation. This is often the base peak.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Peaks at m/z 89 and 91.
-
Allylic Cleavage: Fragmentation of the carbon-carbon single bond adjacent to the double bond.
Caption: Key fragmentation pathways of 1-Chloro-2-methyl-2-butene in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Chloro-2-methyl-2-butene displays characteristic absorptions for its functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 - 2950 | C-H stretching (sp² and sp³) |
| ~1670 | C=C stretching (alkene) |
| ~1450, ~1380 | C-H bending (alkyl groups) |
| ~800 - 600 | C-Cl stretching |
The C-Cl stretching frequency can be a useful diagnostic tool to confirm the presence of the chloroalkane functionality.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Chloro-2-methyl-2-butene is dominated by the allylic chloride group. It readily undergoes nucleophilic substitution reactions, often proceeding through a resonance-stabilized allylic carbocation intermediate, which can lead to the formation of regioisomeric products.
Nucleophilic Substitution Reactions
1-Chloro-2-methyl-2-butene is susceptible to both Sₙ1 and Sₙ2 type reactions, with the operative mechanism depending on the nucleophile, solvent, and reaction conditions.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., hydrolysis in water or alcoholysis), the reaction tends to proceed via an Sₙ1 mechanism. The departure of the chloride leaving group forms a resonance-stabilized secondary allylic carbocation. The nucleophile can then attack at either of the two electrophilic carbon atoms, leading to a mixture of products.
Caption: Sₙ1 hydrolysis of 1-Chloro-2-methyl-2-butene leading to isomeric alcohols.
-
Sₙ2 Pathway: With strong, less sterically hindered nucleophiles in polar aprotic solvents, the Sₙ2 mechanism can be favored. This pathway leads to a single product with inversion of configuration at the carbon bearing the chlorine atom. Examples of nucleophiles that can participate in Sₙ2 reactions include azide (N₃⁻)[7], cyanide (CN⁻), and organocuprates (R₂CuLi)[8][9][10].
Reactions with Organometallic Reagents
Reactions with organometallic reagents provide a powerful means of forming new carbon-carbon bonds.
-
Grignard Reagents (RMgX): While Grignard reagents can react with allylic halides, the reaction can be complex, with the potential for both direct substitution (Sₙ2) and allylic rearrangement (Sₙ2'). The choice of solvent and the nature of the Grignard reagent can influence the product distribution.
-
Organocuprates (Gilman Reagents, R₂CuLi): These softer nucleophiles are particularly effective for the Sₙ2 displacement of allylic chlorides, generally providing the corresponding alkene with high regioselectivity and minimal allylic rearrangement.[8][9][10]
Elimination Reactions
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), 1-Chloro-2-methyl-2-butene can undergo elimination of HCl to form a conjugated diene, isoprene. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene.[11]
Stability and Decomposition
The stability of 1-Chloro-2-methyl-2-butene is a critical consideration for its storage, handling, and use in synthesis. As an allylic chloride, it is more reactive and less stable than its saturated counterparts.
Thermal Stability
Allylic chlorides can undergo thermal decomposition, primarily through the unimolecular elimination of hydrogen chloride to form a diene. For 1-Chloro-2-methyl-2-butene, this would lead to the formation of isoprene. The presence of impurities or catalytic surfaces can lower the decomposition temperature. High temperatures can also lead to more complex degradation pathways, including polymerization and charring.[12]
Photochemical Stability
Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the molecule. This generates a resonance-stabilized 2-methyl-2-butenyl radical and a chlorine radical.[13][14][15][16] These radical intermediates can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with solvents or other molecules present in the system. Photochemical decomposition can lead to a complex mixture of products and should be avoided by storing the compound in amber or opaque containers.
Caption: General pathway for the photochemical decomposition of 1-Chloro-2-methyl-2-butene.
Hydrolytic Stability
As discussed in the reactivity section, 1-Chloro-2-methyl-2-butene is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. The rate of hydrolysis is accelerated by polar protic solvents that can stabilize the carbocation intermediate. This instability in aqueous environments necessitates the use of anhydrous conditions for most of its synthetic applications.
Experimental Procedures: Synthesis and Purification
Synthesis from 2-Methyl-3-buten-2-ol
A common laboratory-scale synthesis involves the reaction of the corresponding allylic alcohol, 2-methyl-3-buten-2-ol, with a chlorinating agent. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation.[17][18][19][20] The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, often in the presence of a weak base like pyridine to neutralize the HCl byproduct.
Step-by-Step Protocol:
-
To a stirred, cooled (0 °C) solution of 2-methyl-3-buten-2-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether, add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Caption: General workflow for the synthesis of 1-Chloro-2-methyl-2-butene.
Purification
The crude product can be purified by fractional distillation under reduced pressure to separate the (E) and (Z) isomers and remove any non-volatile impurities. The boiling points of the isomers are expected to be close, so a distillation column with good theoretical plate count is recommended for efficient separation. Commercially available allyl chloride often contains impurities that can be removed by distillation or by chemical treatment followed by distillation.[12][13]
Safe Handling and Storage
1-Chloro-2-methyl-2-butene is a flammable, corrosive, and irritating compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Storage Recommendations:
-
Store in a tightly sealed, amber glass bottle to protect from light and moisture.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-Chloro-2-methyl-2-butene is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide array of functionalized molecules. Its reactivity is centered on the allylic chloride, which readily participates in nucleophilic substitution reactions. A comprehensive understanding of its isomeric forms, spectroscopic characteristics, reactivity patterns, and stability is crucial for its successful application. This guide has provided a detailed overview of these key aspects, offering practical insights and experimental considerations to aid researchers in the effective and safe utilization of this important synthetic intermediate.
References
-
PubChem. (2E)-1-chloro-2-methylbut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcess. (2025, August 17). Allyl Chloride: Properties, Production, Reactions And Uses. Retrieved from [Link]
- Mao, Y., Zhang, X., Shi, W., Guo, H., & Zhou, R. (2025). Chemical Science, DOI: 10.1039/D5SC07057K.
- Kable, S. H., & Lee, Y. T. (2002). C-Cl Bond Fission, Hcl Elimination, And Secondary Radical Decomposition In The 193 Nm Photodissociation Of Allyl Chloride. The Journal of Chemical Physics, 116(8), 3287-3298.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
NIST. (n.d.). (Z)-1-chloro-2-methyl-2-butene. In NIST Chemistry WebBook. Retrieved from [Link]
- Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. V. Allylic rearrangements and rearrangement of allylic halides to cyclopropyl halides. Journal of the American Chemical Society, 103(24), 7287-7293.
- Bos, H. J. T., & van der Ploeg, J. P. M. (1971). Trapping of the radical intermediate in the photochemical rearrangement of an allyl cloride.
-
PubChem. (E)-1-chloro-2-methylbut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (2Z)-1-chloro-2-methyl-2-butene. Retrieved from [Link]
-
AKJournals. (n.d.). Thermal behaviour of poly(allyl azide). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butene, 1-chloro-2-methyl- (CAS 13417-43-1). Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-2-methyl-2-butene, cis. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]
- Sharman, S. H., Caserio, F. F., Nystrom, R. F., Leak, J. C., & Young, W. G. (1956). Allylic Rearrangements. XLIII. Some Studies of the Thermal Decomposition of Allyl Chlorosulfinate-1-C14 1. Journal of the American Chemical Society, 78(18), 4743-4746.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). (2e)-1-chloro-2-methylbut-2-ene (C5H9Cl). Retrieved from [Link]
-
NIST. (n.d.). 2-Butene, 1-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. cis-1-Chloro-2-methyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (2024, December 26). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]
-
Filo. (2026, January 11). Explain the mass spectral fragmentation pattern of 2-Methyl but-2-ene... Retrieved from [Link]
- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, August 7). Organocuprates. Retrieved from [Link]
-
NIST. (n.d.). 2-Butene, 1-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2020, July 11). Gilman Reagent & Organocuprates. Retrieved from [Link]
-
NIST. (n.d.). Allyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-2-methyl-2-butene, cis. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
Vaia. (n.d.). (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with. Retrieved from [Link]
-
Filo. (2021, January 1). 1-chloro-2-methylbutane reacts with sodium cyanide in ethanol in a nucleo... Retrieved from [Link]
-
University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]
Sources
- 1. works.swarthmore.edu [works.swarthmore.edu]
- 2. (2E)-1-chloro-2-methylbut-2-ene | C5H9Cl | CID 5365904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-1-chloro-2-methyl-2-butene [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. guidechem.com [guidechem.com]
- 6. cis-1-Chloro-2-methyl-2-butene | C5H9Cl | CID 12497375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemcess.com [chemcess.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Pressure Dependent Product Formation in the Photochemically Initiated Allyl + Allyl Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trapping of the radical intermediate in the photochemical rearrangement of an allyl cloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
